molecular formula C7H16ClNS B6276980 rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans CAS No. 2763740-80-1

rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans

Cat. No. B6276980
CAS RN: 2763740-80-1
M. Wt: 181.7
InChI Key:
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Description

Rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans (Rac-MECB-HCl, trans) is an organic compound that has been studied extensively in the laboratory due to its unique chemical structure and potential applications. It is a cyclic amine derivative that has a three-member ring structure and a methylsulfanyl group attached to the nitrogen atom. Rac-MECB-HCl, trans has been found to be a useful reagent for organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

Rac-MECB-HCl, trans has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds and chiral compounds. It has also been used as a catalyst for the asymmetric synthesis of a variety of compounds, including amino acids and peptides. In addition, Rac-MECB-HCl, trans has been used in the synthesis of a variety of organometallic compounds, including transition metal complexes.

Mechanism of Action

The mechanism of action of Rac-MECB-HCl, trans is not well understood. However, it is believed that the compound acts as a catalyst in the reaction of organic substrates, thereby facilitating the formation of the desired product. It is also believed that the compound can form complexes with transition metal ions, which can then be used as catalysts in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-MECB-HCl, trans are not well understood. However, it is believed that the compound has no significant effect on human health, as it is not toxic or mutagenic.

Advantages and Limitations for Lab Experiments

Rac-MECB-HCl, trans has several advantages when used in laboratory experiments. It is a non-toxic and non-mutagenic compound, which makes it safe to use in the laboratory. In addition, it is a relatively inexpensive reagent, which makes it an attractive option for researchers on a budget. However, Rac-MECB-HCl, trans has some limitations when used in laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the compound is relatively unstable, which can lead to product loss during the reaction.

Future Directions

There are several potential future directions for the use of Rac-MECB-HCl, trans. One potential direction is to use the compound as a catalyst for the synthesis of chiral compounds, which are important in the pharmaceutical industry. Another potential direction is to use the compound to synthesize organometallic compounds, which can be used in a variety of applications, such as catalysis and drug delivery. Additionally, Rac-MECB-HCl, trans could be used to synthesize materials for use in nanotechnology and materials science. Finally, Rac-MECB-HCl, trans could be used as a reagent in the synthesis of peptides and proteins, which could be used for therapeutic applications.

Synthesis Methods

Rac-MECB-HCl, trans can be synthesized using a variety of methods. One method involves the reaction of cyclobutanol with a sulfonyl chloride in the presence of a base. The reaction proceeds in a two-step process, with the first step involving the formation of a sulfonium salt, followed by a second step in which the sulfonium salt is hydrolyzed to produce the desired product. Another method involves the reaction of a methylsulfanyl chloride with cyclobutylamine in the presence of a base. This reaction proceeds in a single step and produces the desired product in good yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans involves the reaction of a cyclobutanone derivative with an amine and a thiol in the presence of a reducing agent and a catalyst.", "Starting Materials": [ "Cyclobutanone", "Methyl mercaptan", "Ethylamine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with methyl mercaptan in the presence of sodium borohydride and a catalyst to form rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-ol.", "Step 2: The resulting alcohol is then reacted with ethylamine in the presence of hydrochloric acid to form the corresponding amine hydrochloride salt.", "Step 3: The final product, rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans, is obtained by recrystallization from water." ] }

CAS RN

2763740-80-1

Product Name

rac-(1r,3r)-3-[2-(methylsulfanyl)ethyl]cyclobutan-1-amine hydrochloride, trans

Molecular Formula

C7H16ClNS

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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